4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 4’ position, a trifluoromethyl group at the 2’ position, and a carbaldehyde group at the 3 position on the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a biphenyl derivative, followed by chlorination and formylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for meeting the demands of various applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is primarily related to its functional groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the aldehyde group can form covalent bonds with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 4-Chloro-4’-fluoro-2-(trifluoromethyl)biphenyl
- 4-Chloro-2’-(trifluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: Compared to similar compounds, 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chloro and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various functionalized biphenyl derivatives .
Properties
Molecular Formula |
C14H8ClF3O |
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Molecular Weight |
284.66 g/mol |
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8ClF3O/c15-11-4-5-12(13(7-11)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-8H |
InChI Key |
VTRCIZYURQXFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F)C=O |
Origin of Product |
United States |
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